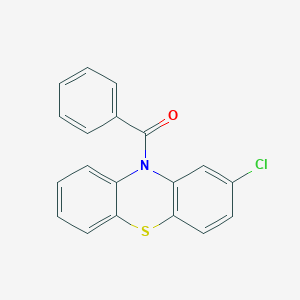![molecular formula C18H18FN3O2 B386596 (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386596.png)
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is an organic compound that features a fluorophenyl group, a methylbenzoyl group, and a hydrazono group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves the reaction of 4-fluoroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazono group may participate in redox reactions or form hydrogen bonds, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-4-methylbenzylamine
- 4-Fluoro-N-(2-fluorophenyl)-N-methylbenzamide
Uniqueness
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H18FN3O2 |
|---|---|
分子量 |
327.4g/mol |
IUPAC名 |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide |
InChI |
InChI=1S/C18H18FN3O2/c1-12-5-3-4-6-16(12)18(24)22-21-13(2)11-17(23)20-15-9-7-14(19)8-10-15/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+ |
InChIキー |
PLXFJERQJNPSNG-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F |
SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)
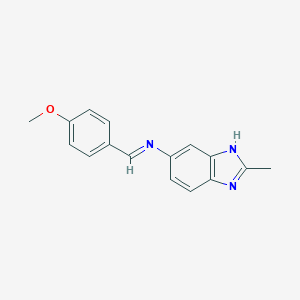
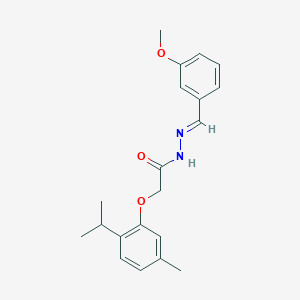
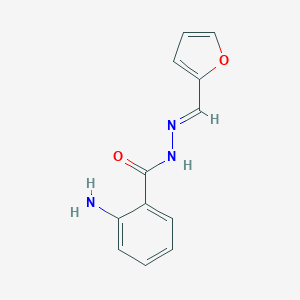
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B386523.png)
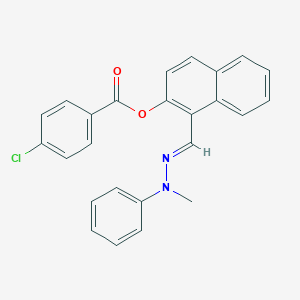
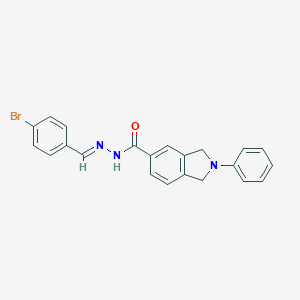
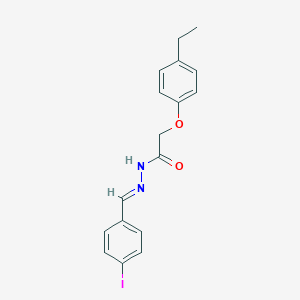
![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
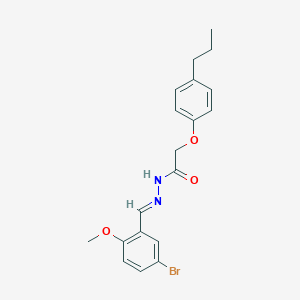
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
